molecular formula C5H4N2O3 B1313937 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid CAS No. 867130-58-3

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

Cat. No.: B1313937
CAS No.: 867130-58-3
M. Wt: 140.1 g/mol
InChI Key: PSMIHCDKMNXTAY-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C5H4N2O3 It is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a carboxylic acid group at position 4

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit xanthine oxidase , an enzyme involved in purine metabolism and the production of uric acid.

Biochemical Pathways

The compound potentially affects the purine degradation pathway by inhibiting xanthine oxidase . This inhibition could decrease the production of uric acid, a byproduct of purine metabolism, thereby affecting conditions like gout and hyperuricemia.

Biochemical Analysis

Biochemical Properties

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation. These changes can lead to alterations in cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range can lead to reduced efficacy or toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, oxidative stress responses, and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization, as different cellular compartments provide distinct microenvironments that affect its interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with diethyl oxalate can yield the desired pyridazine derivative. The reaction typically requires heating and may be conducted in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of 6-hydroxy-1,6-dihydropyridazine-4-carboxylic acid

Properties

IUPAC Name

6-oxo-1H-pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)2-6-7-4/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMIHCDKMNXTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495120
Record name 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867130-58-3
Record name 1,6-Dihydro-6-oxo-4-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867130-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the synthesis and structure of copper(II) and cadmium(II) compounds with 6-oxo-1,6-dihydropyridazine-4-carboxylic acid?

A1: The study investigates the coordination chemistry of this compound, a pyridazine derivative, with copper(II) and cadmium(II) ions. [] This is significant because:

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